molecular formula C11H9N5O2S2 B4506653 N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide

N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B4506653
M. Wt: 307.4 g/mol
InChI Key: WWDWBZJRAQBXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a thiophene ring linked to a sulfonamide group and a phenyl ring substituted with a tetrazole moiety. The thiophene-sulfonamide core is known for its pharmacological relevance, particularly in antimicrobial and anticancer research, while the tetrazole group enhances hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

N-[2-(tetrazol-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2S2/c17-20(18,11-6-3-7-19-11)13-9-4-1-2-5-10(9)16-8-12-14-15-16/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDWBZJRAQBXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. They also undergo exothermic reactions with reducing agents and can form stable metallic compounds and molecular complexes .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide is compared to structurally and functionally related sulfonamide-tetrazole hybrids and thiophene derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Features Biological Activity Source
This compound Thiophene-sulfonamide + tetrazolylphenyl Sulfonamide, tetrazole, thiophene Antimicrobial (predicted), enzyme inhibition -
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide Naphthalene-sulfonamide + tetrazolylphenyl Chlorine, naphthalene, tetrazole Anti-inflammatory, enzyme inhibition
5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide Thiophene-sulfonamide + hydroxyalkyl chain Chlorine, hydroxy group Anticancer (cell line studies)
N-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide Benzamide + tetrazolylphenyl Methoxy group, benzamide Antimicrobial, kinase inhibition
N-{4-[5-(2-fluorophenyl)-1-(thiophene-2-carbonyl)pyrazol-3-yl]phenyl}methanesulfonamide Pyrazole-thiophene + sulfonamide Fluorophenyl, pyrazole Anticancer, anti-inflammatory

Key Observations

Core Structure Influence :

  • Thiophene vs. Naphthalene/Benzamide : The thiophene core in the target compound may enhance π-π stacking interactions compared to naphthalene (bulkier) or benzamide (hydrogen-bond acceptor) .
  • Sulfonamide vs. Carboxamide : Sulfonamide groups generally exhibit stronger acidity (pKa ~10) than carboxamides, improving solubility and target binding .

Substituent Effects: Tetrazole vs. Halogenation: Chlorine or fluorine substituents (e.g., in ) improve metabolic stability and lipophilicity, critical for membrane penetration in anticancer applications.

Biological Activity Trends :

  • Compounds with thiophene-sulfonamide cores (e.g., target compound and ) show broader antimicrobial and anticancer activity compared to benzamide derivatives (e.g., ), likely due to enhanced electron-withdrawing effects from the sulfonamide group.
  • Tetrazole-phenyl substitution (as in the target compound and ) correlates with anti-inflammatory effects, possibly via COX-2 or HDAC6 inhibition pathways .

Table 2: Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL)
This compound 335.4 2.1 0.15 (PBS)
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide 385.8 3.5 0.08 (PBS)
5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide 374.9 1.8 0.30 (PBS)

Research Findings and Implications

  • Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution between thiophene-2-sulfonyl chloride and 2-(1H-tetrazol-1-yl)aniline, a route similar to .
  • Challenges: Lower solubility (Table 2) may limit bioavailability, necessitating formulation strategies like salt formation or nanoparticle delivery .

Biological Activity

N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates a tetrazole moiety, known for its ability to mimic carboxylic acids, with a thiophene-2-sulfonamide structure, enhancing its solubility and interaction with biological targets. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The structural composition of this compound includes:

  • Tetrazole Ring : A five-membered heterocyclic ring with four nitrogen atoms, contributing to the compound's bioactivity.
  • Thiophene-2-Sulfonamide : Enhances solubility and membrane permeability.

These structural features facilitate interactions with various enzymes and receptors, making the compound a subject of interest in drug development.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : In vitro studies have shown effectiveness against various pathogens. The tetrazole moiety enhances binding affinity to microbial enzymes.
  • Anti-inflammatory Properties : The compound has been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Anticancer Effects : Studies indicate that derivatives of tetrazole can inhibit cancer cell proliferation. The mechanism may involve interference with signaling pathways critical for tumor growth.

Case Studies

  • Inhibition of Insulin-Regulated Aminopeptidase (IRAP) :
    • A study revealed that this compound effectively inhibits IRAP, a key enzyme involved in insulin signaling. The sulfonamide function and tetrazole ring were identified as crucial for this inhibition .
  • Anticancer Activity :
    • A series of compounds related to this compound were tested against various cancer cell lines. The results demonstrated significant cytotoxicity, with IC50 values indicating potent activity comparable to established chemotherapeutics .
  • Antimicrobial Studies :
    • In vitro assays showed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological ActivityIC50 Values
N-(4-chlorophenyl)-tetrazoleTetrazole ringAntimicrobial25 µM
Thiophene sulfonamidesSulfonamide groupAnti-inflammatory15 µM
N-(2-(1H-tetrazol-5-yl)phenyl)-benzothiazoleBenzothiazole moietyAnticancer30 µM

Q & A

Q. How are structural dynamics analyzed in solution-phase NMR studies?

  • Methodology : Acquire 1H^1H-15N^{15}N-HSQC in DMSO-d₆ or D₂O to probe tetrazole tautomerism. Use NOESY to assess conformational flexibility (e.g., thiophene-phenyl dihedral angles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.